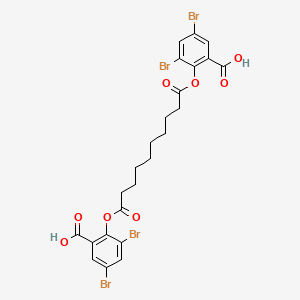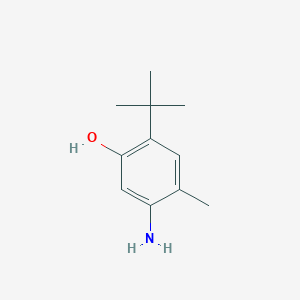
5-Amino-2-(tert-butyl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(tert-butyl)-4-methylphenol is an organic compound with the molecular formula C11H17NO It is a derivative of phenol, characterized by the presence of an amino group at the 5-position, a tert-butyl group at the 2-position, and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(tert-butyl)-4-methylphenol typically involves the protection of hydroxyl groups followed by nitration and subsequent reduction. One common method involves the hydroxy protection of 2,4-di-tert-butylphenol with methyl chloroformate, followed by nitration and reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar protection, nitration, and reduction steps, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(tert-butyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and ammonium formate are used.
Substitution: Reagents like acetyl chloride and benzyl chloride are used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(tert-butyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: It is an intermediate in the synthesis of ivacaftor, a drug used to treat cystic fibrosis.
Industry: Utilized in the production of antioxidants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(tert-butyl)-4-methylphenol involves its interaction with various molecular targets and pathways:
Immunomodulatory Effects: It stimulates the production of interferons, which play a crucial role in the immune response.
Antioxidant Properties: The compound and its derivatives exhibit antioxidant activities, protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2,4-di-tert-butylphenol: Similar structure but with an additional tert-butyl group at the 4-position.
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry.
Uniqueness
5-Amino-2-(tert-butyl)-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important pharmaceuticals like ivacaftor highlights its significance in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
5-amino-2-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-7-5-8(11(2,3)4)10(13)6-9(7)12/h5-6,13H,12H2,1-4H3 |
InChI-Schlüssel |
FYOBIGRYSYYMGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


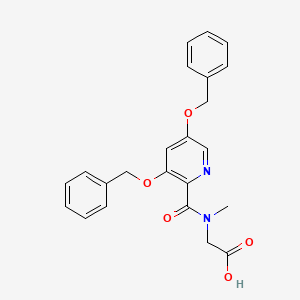
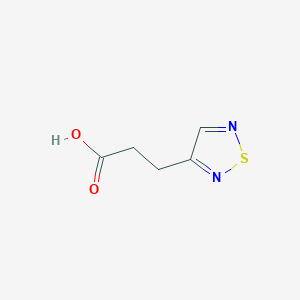
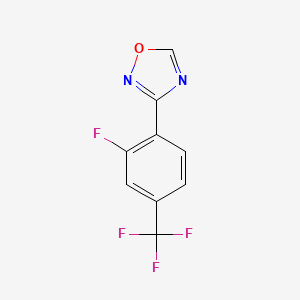
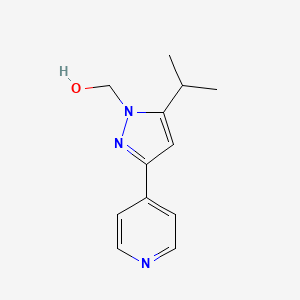
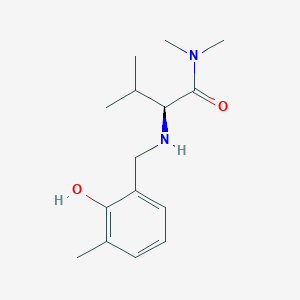
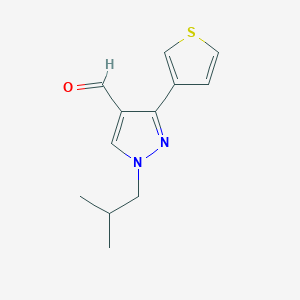
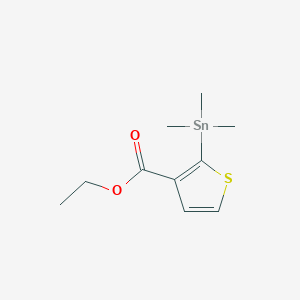
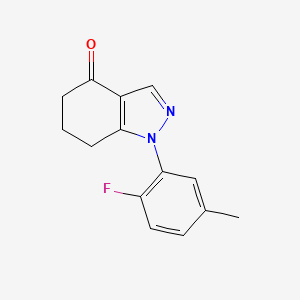
![6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13348884.png)
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
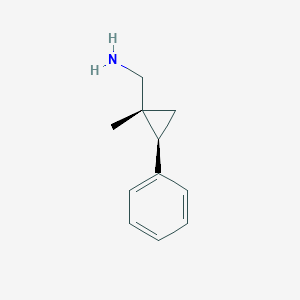
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
